molecular formula C16H19NO5 B13028914 1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Cat. No.: B13028914
M. Wt: 305.32 g/mol
InChI Key: GCOHYWXEFVVSEY-UHFFFAOYSA-N
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Description

1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate typically involves the reaction of 3-oxopiperidine-4-carboxylic acid ethyl ester with benzyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like acetone at low temperatures (around -4 to 0°C) to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • 1-Benzyl-4-ethoxycarbonyl-3-piperidone
  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Uniqueness: 1-Benzyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its benzyl and ethyl groups provide unique steric and electronic effects, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

1-O-benzyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate

InChI

InChI=1S/C16H19NO5/c1-2-21-15(19)13-8-9-17(10-14(13)18)16(20)22-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3

InChI Key

GCOHYWXEFVVSEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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